3-Chloro-4-(methylsulfanyl)benzoic acid

Description

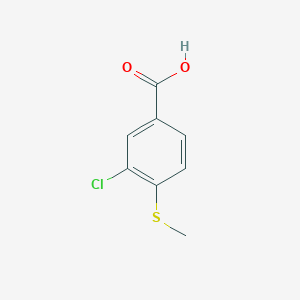

3-Chloro-4-(methylsulfanyl)benzoic acid is an organic compound characterized by a benzene ring substituted with a chlorine atom at the 3-position and a methylsulfanyl group at the 4-position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

3-chloro-4-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBICPOTGDXESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(methylsulfanyl)benzoic acid typically involves the chlorination of 4-(methylsulfanyl)benzoic acid. This reaction can be carried out using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale chlorination process. The reaction is conducted in a reactor vessel equipped with temperature and pressure control systems to ensure the efficient conversion of the starting material to the desired product. The resulting product is then purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Substitution reactions involve the replacement of the chlorine atom with other functional groups, which can be achieved using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed:

Oxidation: The oxidation of this compound can yield this compound derivatives, such as 3-chloro-4-(methylsulfanyl)benzoic anhydride.

Reduction: Reduction reactions can produce 3-chloro-4-(methylsulfanyl)benzyl alcohol.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Synthesis and Reactions

Synthesis: 3-Chloro-4-(methylsulfanyl)benzoic acid is synthesized through the chlorination of 4-(methylsulfanyl)benzoic acid, which is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl₃), under controlled temperature and pressure conditions.

Reactions: this compound can undergo various chemical reactions.

- Oxidation Oxidation of this compound can yield derivatives, such as 3-chloro-4-(methylsulfanyl)benzoic anhydride.

- Reduction Reduction reactions can produce 3-chloro-4-(methylsulfanyl)benzyl alcohol.

- Substitution Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

This compound is utilized in chemistry, biology, medicine, and industry.

- Chemistry It is used as an intermediate in the synthesis of various organic compounds.

- Biology The compound is studied for its potential biological activities and interactions with biomolecules.

- Medicine Research explores its potential as a precursor for pharmaceutical agents.

- Industry It is utilized in the production of herbicides and other agrochemicals.

Related Compounds

Other benzoic acid derivatives include:

Mechanism of Action

The mechanism by which 3-Chloro-4-(methylsulfanyl)benzoic acid exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action can vary based on the context in which the compound is used.

Comparison with Similar Compounds

3-Chlorobenzoic acid

4-Chlorobenzoic acid

3-Chloro-4-(methylsulfanyl)benzaldehyde

Biological Activity

3-Chloro-4-(methylsulfanyl)benzoic acid, a compound of interest in medicinal and biological research, has garnered attention for its potential biological activities and mechanisms of action. This article synthesizes current knowledge regarding its biological activity, including antimicrobial effects, potential toxicity, and implications for occupational health.

This compound is characterized by its chlorinated and methylsulfanyl functional groups, which contribute to its chemical reactivity and biological interactions. Its structure can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown that this compound exhibits moderate antibacterial activity against various Gram-positive bacteria. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 100 μg/mL depending on the strain tested .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 50 |

| Klebsiella pneumoniae | 100 |

The mechanism underlying the antimicrobial activity of this compound is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The presence of the methylsulfanyl group may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .

Toxicological Profile

While the compound shows promise as an antimicrobial agent, its safety profile is crucial for any therapeutic application. Preliminary investigations suggest that exposure to high concentrations may lead to respiratory sensitization and allergic reactions in occupational settings. For example, a study reported cases of occupational asthma linked to exposure to similar compounds in chemical manufacturing environments .

Case Studies

- Occupational Exposure : A study conducted in a chemical factory revealed an 8% sensitization rate among workers exposed to 3-bromomethyl-2-chloro-4-(methylsulfonyl)-benzoic acid (a related compound). Symptoms included respiratory issues and contact urticaria, highlighting the need for stringent exposure controls in industrial settings .

- Clinical Investigations : Investigations involving skin prick tests confirmed allergic reactions in workers exposed to these compounds, emphasizing the importance of monitoring occupational health risks associated with chemical exposure .

Q & A

Q. What are the established synthetic routes for 3-chloro-4-(methylsulfanyl)benzoic acid, and what reaction conditions are critical for high yield?

The compound is synthesized via chlorination of 4-(methylsulfanyl)benzoic acid using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst. Key parameters include maintaining temperatures between 40–60°C and controlled pressure to avoid side reactions. Post-synthesis purification via crystallization (e.g., using ethanol/water mixtures) ensures ≥90% purity. Industrial-scale processes emphasize reactor design for temperature/pressure stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves substituent positions on the aromatic ring, while Infrared (IR) spectroscopy confirms functional groups (e.g., -COOH at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation (MW: 202.66 g/mol). For structural ambiguities, X-ray crystallography is recommended .

Q. What are the common chemical reactions involving this compound, and how are they optimized?

- Oxidation : Use KMnO₄ in acidic conditions to convert the methylsulfanyl group to a sulfoxide/sulfone.

- Reduction : LiAlH₄ in anhydrous THF reduces the carboxylic acid to a benzyl alcohol derivative.

- Substitution : Replace the chlorine atom via nucleophilic aromatic substitution (e.g., NaOH at 80°C). Reaction yields depend on solvent polarity and nucleophile strength .

Q. How is this compound utilized as a building block in pharmaceutical research?

It serves as a precursor for bioactive molecules, e.g., kinase inhibitors or antimicrobial agents. The chlorine and methylsulfanyl groups enable regioselective modifications. Case studies include derivatization to sulfonamide-based drugs via reaction with sulfamoyl chloride .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during chlorination?

Competing sulfoxide formation or over-chlorination can occur. Strategies include:

- Catalyst modulation : FeCl₃ loading at 5 mol% minimizes byproducts.

- Temperature control : Maintaining ≤60°C prevents thermal decomposition.

- In situ monitoring : Use HPLC to track reaction progress and terminate at ~85% conversion .

Q. What computational methods predict the compound’s reactivity in drug design applications?

Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites (e.g., Fukui indices). Molecular docking evaluates interactions with biological targets (e.g., COX-2 enzyme). Tools like AutoDock Vina leverage the compound’s planar structure for binding affinity predictions .

Q. How do substituent electronic effects influence regioselectivity in substitution reactions?

The electron-withdrawing -COOH group directs electrophiles to the ortho/para positions. The methylsulfanyl group (+M effect) enhances chlorine’s lability in nucleophilic substitution. Hammett constants (σ) quantify substituent effects, guiding solvent selection (e.g., polar aprotic solvents for SNAr reactions) .

Q. What advanced analytical methods resolve purity challenges in complex mixtures?

Q. How can contradictory data on reaction yields be resolved in mechanistic studies?

Contradictions often arise from solvent purity or catalyst deactivation. Reproducibility protocols include:

- Standardized reagents : Use freshly distilled thionyl chloride for acylations.

- Control experiments : Compare FeCl₃ vs. AlCl₃ catalysis to isolate solvent effects.

- Kinetic modeling : Identify rate-limiting steps via Eyring plots .

Q. What strategies enhance the compound’s stability in long-term storage?

Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid moisture to prevent hydrolysis of the sulfanyl group. Stability studies using accelerated aging (40°C/75% RH for 6 months) confirm degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.